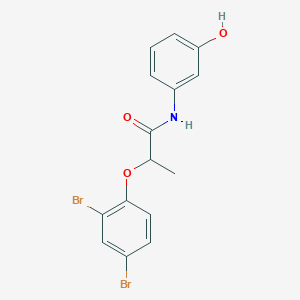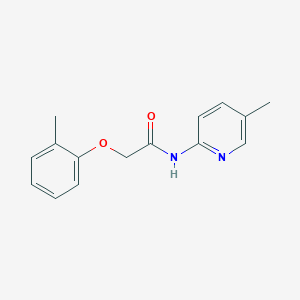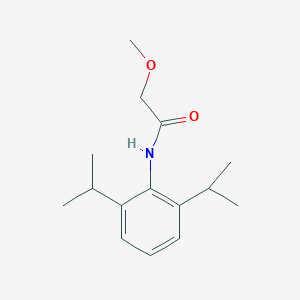
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
作用機序
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body, which regulates the expression of genes involved in energy metabolism and fatty acid oxidation. This leads to an increase in the utilization of fat as an energy source, thereby improving endurance and reducing body fat.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal studies. It has also been found to improve exercise endurance and reduce muscle damage in humans.
実験室実験の利点と制限
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its use in animal studies has been limited due to concerns over its potential carcinogenicity.
将来の方向性
Future research on 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide could focus on its potential therapeutic applications in the treatment of metabolic disorders and cardiovascular disease. Additionally, further studies could investigate its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug for athletes.
合成法
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps of chemical reactions, starting with the reaction of 2,4-dibromophenol with 3-hydroxybenzaldehyde to form 2-(2,4-dibromophenoxy)benzaldehyde. This intermediate is then reacted with 2-(propan-2-ylamino)acetic acid to form 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide.
科学的研究の応用
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve cardiovascular health by reducing inflammation and oxidative stress.
特性
製品名 |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
|---|---|
分子式 |
C15H13Br2NO3 |
分子量 |
415.08 g/mol |
IUPAC名 |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,18,20) |
InChIキー |
RATNQDZZQBKKRU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
正規SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)





![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)